Ethyl 3-amino-4-(dipropylamino)benzoate
Overview
Description
Preparation Methods
The synthesis of ethyl 3-amino-4-(dipropylamino)benzoate typically involves the esterification of 3-amino-4-(dipropylamino)benzoic acid with ethanol in the presence of an acid catalyst . The reaction conditions often include refluxing the mixture to ensure complete conversion. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Ethyl 3-amino-4-(dipropylamino)benzoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group or reduce other functional groups present in the molecule.
Substitution: Nucleophilic substitution reactions can occur at the amino or ester groups, leading to the formation of different derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines or alcohols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Ethyl 3-amino-4-(dipropylamino)benzoate has several scientific research applications:
Biology: The compound can be used in studies involving enzyme inhibition or as a ligand in receptor binding assays.
Mechanism of Action
The mechanism of action of ethyl 3-amino-4-(dipropylamino)benzoate involves its interaction with molecular targets such as sodium channels in the heart. By blocking these channels, the compound can slow down electrical impulses, which is useful in treating cardiac arrhythmias. This mechanism is similar to that of procainamide, a derivative of procaine, which is also used as an antiarrhythmic agent.
Comparison with Similar Compounds
Ethyl 3-amino-4-(dipropylamino)benzoate can be compared to similar compounds such as:
Procaine: This local anesthetic is structurally related but lacks the dipropylamino group, which may affect its pharmacological properties.
Ethyl 4-aminobenzoate: Another related compound used in the synthesis of various derivatives, but with different functional groups that influence its reactivity and applications.
This compound stands out due to its unique combination of functional groups, which confer specific chemical and pharmacological properties.
Properties
IUPAC Name |
ethyl 3-amino-4-(dipropylamino)benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O2/c1-4-9-17(10-5-2)14-8-7-12(11-13(14)16)15(18)19-6-3/h7-8,11H,4-6,9-10,16H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKOQVEHVTGCTOU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)C1=C(C=C(C=C1)C(=O)OCC)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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